molecular formula C7H14O2 B8536596 rac-(1R,2S)-2-methoxycyclohexan-1-ol, cis

rac-(1R,2S)-2-methoxycyclohexan-1-ol, cis

Cat. No.: B8536596
M. Wt: 130.18 g/mol
InChI Key: DCQQZLGQRIVCNH-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac-(1R,2S)-2-methoxycyclohexan-1-ol, cis is a chiral compound with the molecular formula C7H14O2 It is a stereoisomer, meaning it has the same molecular formula as other compounds but differs in the spatial arrangement of its atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-2-methoxycyclohexan-1-ol, cis can be achieved through several methods. One common approach involves the reduction of 2-methoxycyclohexanone using a chiral catalyst to ensure the desired stereochemistry. Another method involves the asymmetric dihydroxylation of cyclohexene followed by methylation of the resulting diol .

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to isolate the desired enantiomer .

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S)-2-methoxycyclohexan-1-ol, cis undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-methoxycyclohexanone, while reduction could produce cyclohexanol .

Scientific Research Applications

rac-(1R,2S)-2-methoxycyclohexan-1-ol, cis has several applications in scientific research:

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-methoxycyclohexan-1-ol, cis involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(1R,2S)-2-methoxycyclohexan-1-ol, cis is unique due to its specific methoxy group and cyclohexanol structure, which confer distinct chemical properties and reactivity. Its stereochemistry also makes it valuable in asymmetric synthesis and chiral resolution processes .

Properties

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

(1S,2R)-2-methoxycyclohexan-1-ol

InChI

InChI=1S/C7H14O2/c1-9-7-5-3-2-4-6(7)8/h6-8H,2-5H2,1H3/t6-,7+/m0/s1

InChI Key

DCQQZLGQRIVCNH-NKWVEPMBSA-N

Isomeric SMILES

CO[C@@H]1CCCC[C@@H]1O

Canonical SMILES

COC1CCCCC1O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Ruthenium Catalyzed Hydrogenations. For guaiacol hydrogenation in the presence of ruthenium catalyst the products were similar to those identified earlier in our laboratory. At 150° C., 30% of the guaiacol had already been converted by the time the reactor reached temperature, time zero in FIG. 1. The primary product was that resulting from saturation of the phenolic ring, 2-methoxycyclohexanol (60% yield @ 4 h). Cyclohexanediol was the secondary product (11%), although cyclohexanol was also significant (6%). The methanol byproduct was found (1%). There was little phenol formed at this temperature. At 200° C. the initial conversion of guaiacol during heatup was 44%. As shown in FIG. 2 the methoxycyclohexanols were still the main product (54% yield @ 4 h), but cyclohexanediol became less important (4%) while more cyclohexanol was formed (12%). More methanol was present (2%), as was more phenol. At 250° C., 60% of the guaiacol was converted by the time the reactor reached temperature. As shown in FIG. 3 cyclohexanol almost surpassed methoxycyclohexanols as the main product. Methoxycyclohexanol yield peaked at 17% in the 1 to 2 h range before reacting on to secondary products. The maximum cyclohexanol yield was 13%. Cyclohexanediol was only a minor product (1%). More phenol was evident and cyclohexane became a significant product (2%); however, the hexane recovery is likely limited by its low solubility in the water. More cyclohexane may have been actually produced and remained in the reactor as a separate light phase, which could not be sampled by our method. Over the period of the test, the amount of aqueous phase products is reduced. A large methane gas product was produced in this test, as has been reported for processing at these conditions of temperature and catalyst wherein phenol was extensively gasified at as low as 250° C.xi At 300° C., phenol is the primary product that was recoverable. Cyclohexanol and methoxycyclohexanol are early products which are reduced to low levels within the first hour at temperature. All three isomers of methyl-phenol (cresols) are significant byproducts, as is benzene. Cyclohexane is present in the water product only at low concentration, but is likely present as a significant product in a separate phase. Because of the large amount of methane gas formation, this test was hydrogen limited with the reactor pressure surpassing the pressure set point after 1 h of operation and this factor is expected to have skewed the mechanism away from the high-use hydrogenation pathways, such as saturation of the aromatic ring. xiElliott, D. C.; Hart, T. R.; Neuenschwander, G. G. “Chemical Processing in High-Pressure Aqueous Environments. 8. Improved Catalysts for Hydrothermal Gasification.” Ind Eng. Chem. Res. 45(11) 3776-81, 2006.
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Synthesis routes and methods II

Procedure details

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